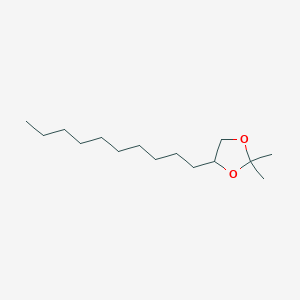

4-Decyl-2,2-dimethyl-1,3-dioxolane

Beschreibung

4-Decyl-2,2-dimethyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a decyl (C₁₀H₂₁) group at the 4-position and two methyl groups at the 2-position of the dioxolane ring. The 1,3-dioxolane core is a five-membered cyclic ether, and substitutions at the 4-position significantly influence its chemical behavior, solubility, and functional utility.

Eigenschaften

CAS-Nummer |

87946-65-4 |

|---|---|

Molekularformel |

C15H30O2 |

Molekulargewicht |

242.40 g/mol |

IUPAC-Name |

4-decyl-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-14-13-16-15(2,3)17-14/h14H,4-13H2,1-3H3 |

InChI-Schlüssel |

IMWNVVKWVNKMSW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC1COC(O1)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Decyl-2,2-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of 4-Decyl-2,2-dimethyl-1,3-dioxolane may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of molecular sieves or orthoesters can enhance water removal, thereby driving the reaction to completion .

Analyse Chemischer Reaktionen

Types of Reactions

4-Decyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4-Decyl-2,2-dimethyl-1,3-dioxolane has various applications in scientific research, including:

Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.

Biology: Employed in the synthesis of biologically active molecules, such as hydroxylated polyamine analogs.

Medicine: Investigated for its potential use in drug development and as a modifying agent for pro-drugs.

Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Decyl-2,2-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic transformations . The compound can undergo acid-catalyzed transacetalization or hydrolysis to release the protected carbonyl compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Decyl-2,2-dimethyl-1,3-dioxolane with structurally related 1,3-dioxolane derivatives, highlighting substituents, key properties, and applications:

Notes on Functional Group Influence:

- Hydrophobicity: Longer alkyl chains (e.g., decyl, hexyl) enhance lipid solubility, making these compounds suitable for nonpolar applications. In contrast, polar substituents like chloromethyl or azidomethyl increase reactivity and utility in synthetic chemistry .

- Chirality : 4-Chloromethyl and benzyoxymethyl derivatives are chiral, enabling their use in enantioselective synthesis or drug development .

Research Findings and Trends

Synthetic Versatility : Substituted 1,3-dioxolanes are synthesized via alkylation, iodination, or azide incorporation, as demonstrated in , and 12. For example, (S)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane is prepared using triphenylphosphine and iodine under heating .

Thermal Stability : 2,2-Dimethyl-1,3-dioxolane derivatives are heat-sensitive, requiring storage away from oxidizing agents and high temperatures .

Pharmaceutical Relevance : Chiral derivatives like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane are critical intermediates for drugs requiring strict enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.